molecular formula C15H23FN2 B8429327 2-(2-Methylaminoethyl)-1-(p-fluorobenzyl)piperidine

2-(2-Methylaminoethyl)-1-(p-fluorobenzyl)piperidine

Cat. No.: B8429327
M. Wt: 250.35 g/mol
InChI Key: WCTUVGYZLBSOQQ-UHFFFAOYSA-N
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Description

2-(2-Methylaminoethyl)-1-(p-fluorobenzyl)piperidine is a useful research compound. Its molecular formula is C15H23FN2 and its molecular weight is 250.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H23FN2

Molecular Weight

250.35 g/mol

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]piperidin-2-yl]-N-methylethanamine

InChI

InChI=1S/C15H23FN2/c1-17-10-9-15-4-2-3-11-18(15)12-13-5-7-14(16)8-6-13/h5-8,15,17H,2-4,9-12H2,1H3

InChI Key

WCTUVGYZLBSOQQ-UHFFFAOYSA-N

Canonical SMILES

CNCCC1CCCCN1CC2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CNC(=O)CC1CCCCN1Cc1ccc(F)cc1
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Synthesis routes and methods II

Procedure details

To a suspension of lithium aluminum hydride (243 mg, 6.40 mmol) in THF (10 ml) was added dropwise under ice-cooling a solution of N-methyl-2-[1-(p-fluorobenzyl)-2-piperidyl]acetamide (1.13 g, 4.26 mmol) in THF (20 ml). The mixture was stirred for 20 minutes and then heated under reflux for 1.5 hours. To the reaction mixture was added dropwise under ice-cooling aqueous ammonia (20 ml) and the mixture was stirred at room temperature for 3 hours. Then, it was filtered with Celite and the aqueous layer was extracted with chloroform (50 ml×3). The combined organic layer was washed with saturated aqueous sodium chloride (20 ml), dried over potassium carbonate and the solvent was distilled off under reduced pressure to give crude 2-(2-methylaminoethyl)-1-(p-fluorobenzyl)piperidine (860 mg). Yield=76%. This compound was used for the subsequent reaction without purification.
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243 mg
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10 mL
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N-methyl-2-[1-(p-fluorobenzyl)-2-piperidyl]acetamide
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1.13 g
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20 mL
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20 mL
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